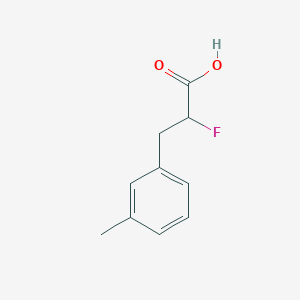

2-Fluoro-3-(3-methylphenyl)propanoic acid

Description

2-Fluoro-3-(3-methylphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a fluorine atom at the second carbon and a 3-methylphenyl group at the third carbon of the propanoic acid backbone. The fluorine atom and methyl-substituted aryl group likely influence its physicochemical properties, such as acidity, solubility, and biological interactions, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name |

2-fluoro-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZVQWQWAMEUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination and Propanoic Acid Formation via Enolate Intermediates

One efficient synthetic approach involves the formation of fluorinated propanoic acid derivatives through enolate intermediates generated under alkaline conditions. This method is exemplified by the synthesis of related compounds such as 2-fluoro-3-hydroxypropionic acid methyl ester, which can be adapted for 2-fluoro-3-(3-methylphenyl)propanoic acid synthesis by introducing the 3-methylphenyl substituent in appropriate steps.

Step 1: Generation of a sodium or potassium enolate intermediate by reacting methyl fluoroacetate with dimethyl oxalate in the presence of a strong base such as sodium methoxide or potassium methoxide. This step forms a stabilized enolate salt intermediate.

Step 2: Reaction of the enolate intermediate with paraformaldehyde or aqueous formaldehyde under weakly alkaline conditions to yield 2-fluoro-3-hydroxypropionic acid methyl ester.

Step 3: Subsequent functional group transformations, including ester hydrolysis and aromatic substitution, can introduce the 3-methylphenyl group and convert the hydroxy group to the desired acid functionality.

This method is notable for its low cost, high yield (~80%), and suitability for large-scale production due to the use of inexpensive starting materials and mild reaction conditions (0–10 °C, 2 hours).

| Step | Reagents & Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl fluoroacetate + Dimethyl oxalate + NaOMe/KOMe, solvent | Sodium/potassium enolate intermediate | - | Strong base, room temperature |

| 2 | Enolate + Paraformaldehyde or formaldehyde, weak base, 0–10 °C | 2-Fluoro-3-hydroxypropionic acid methyl ester | ~80 | Key breakthrough in reaction conditions |

| 3 | Hydrolysis & aromatic substitution | This compound | Variable | Dependent on further functionalization |

Aromatic Substitution and Strecker-Type Synthesis of Amino Acid Derivatives

Another approach involves starting from substituted benzene derivatives bearing the 3-methylphenyl group and introducing the fluorinated propanoic acid side chain through multi-step organic synthesis:

Starting Material: Substituted benzene such as 3-methylbenzene derivatives.

Nitration: Introduction of a nitro group onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium catalyst).

Strecker Synthesis: Reaction of the aromatic amine with potassium cyanide and ammonium chloride to form the corresponding amino acid, which can be fluorinated subsequently.

This method is commonly used for preparing amino acid analogs and related compounds, including fluorinated derivatives. It is adaptable for industrial scale with optimization in continuous flow reactors and purification steps.

| Step | Reagents & Conditions | Product Intermediate | Notes |

|---|---|---|---|

| Aromatic substitution | 3-Methylbenzene derivative nitration | Nitro-substituted aromatic compound | Electrophilic aromatic substitution |

| Reduction | H2, Pd catalyst | Amino-substituted aromatic compound | Catalytic hydrogenation |

| Strecker synthesis | KCN, NH4Cl | Amino acid precursor | Formation of α-amino acid derivative |

| Fluorination | Fluorinating agents (e.g., Selectfluor, DAST) | This compound | Introduction of fluorine atom |

Enzymatic and Stereoselective Synthesis Approaches

Recent advances include enzymatic kinetic resolution techniques for the preparation of fluorinated β-amino acid enantiomers, which could be adapted for related fluorinated propanoic acids:

Lipase-catalyzed hydrolysis of racemic amino carboxylic esters allows for stereoselective synthesis of fluorinated amino acid derivatives.

Enzymes such as lipase PS and lipase AK have demonstrated high enantioselectivity (E > 146) under mild conditions (pH 5.8, 30 °C).

This biocatalytic approach provides access to enantiomerically pure fluorinated compounds, which is valuable for pharmaceutical applications.

Though focused on β-amino acids, the principles of enzymatic resolution and hydrolysis can be extended to synthesize this compound derivatives with controlled stereochemistry.

Fluorination via Nucleophilic Substitution on Halogenated Precursors

An alternative synthetic strategy involves preparing halogenated propanoic acid derivatives followed by nucleophilic substitution to introduce the fluorine atom:

Starting from 3-(3-methylphenyl)propanoic acid derivatives with a leaving group (e.g., chlorine) at the 2-position.

Treatment with fluoride sources (e.g., KF, CsF) under appropriate conditions to substitute the halogen with fluorine.

This method requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.

Summary Table of Preparation Methods

| Method No. | Preparation Strategy | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Enolate intermediate formation and reaction with formaldehyde | Methyl fluoroacetate, dimethyl oxalate, NaOMe/KOMe, paraformaldehyde, 0–10 °C | Low cost, high yield, scalable | Requires multi-step functionalization |

| 2 | Aromatic substitution + Strecker synthesis | Nitration, catalytic hydrogenation, KCN, NH4Cl | Well-established, adaptable industrially | Multi-step, hazardous reagents (cyanide) |

| 3 | Enzymatic kinetic resolution | Lipase PS/AK, racemic esters, mild aqueous conditions | High enantioselectivity, green chemistry | Limited substrate scope, enzyme cost |

| 4 | Nucleophilic fluorination on halogenated precursors | Halogenated propanoic acid, fluoride salts | Direct fluorine introduction | Requires halogenated intermediates, side reactions |

Research Findings and Notes

The enolate-based method (Method 1) represents a breakthrough in fluorinated propanoic acid synthesis due to its mild conditions, use of inexpensive reagents, and high yield.

Aromatic substitution and Strecker synthesis (Method 2) remain classical approaches for introducing amino acid functionality and aromatic substituents, adaptable for fluorinated derivatives.

Enzymatic methods (Method 3) offer stereochemical control, which is increasingly important in pharmaceutical synthesis, though their application to this specific compound requires further adaptation.

Direct nucleophilic fluorination (Method 4) is a practical route but demands careful precursor preparation and reaction control.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-fluoro-3-(3-methylphenyl)ketone or 2-fluoro-3-(3-methylphenyl)carboxylic acid.

Reduction: Formation of 2-fluoro-3-(3-methylphenyl)propanol or 2-fluoro-3-(3-methylphenyl)propanal.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds:

2-Fluoro-3-(3-methylphenyl)propanoic acid serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. Its structure allows for the introduction of additional functional groups, making it a versatile building block in organic synthesis.

Synthetic Routes:

- Fluorination Reactions: The introduction of fluorine can be achieved using selective fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions, typically in solvents such as acetonitrile or dichloromethane.

- Grignard Reactions: The compound can be synthesized via Grignard reactions, where 3-(3-methylphenyl)propanoic acid is reacted with fluorinated reagents to yield the desired product.

Biological Applications

Pharmacological Research:

The compound is being investigated for its potential as a lead compound in drug development, particularly in the areas of anti-inflammatory and analgesic medications. Its structural similarity to other therapeutic agents enhances its relevance in pharmacology.

Biochemical Studies:

Research has explored the biochemical implications of fluorine substitution on biological activity. The presence of fluorine can significantly affect the binding affinity to enzymes or receptors, potentially leading to enhanced therapeutic effects.

Material Science

Development of Specialty Chemicals:

In industrial applications, this compound is being evaluated for its potential use in creating new materials with unique properties. This includes polymers and coatings that leverage the compound's chemical characteristics.

Case Studies and Research Findings

- Drug Development Studies:

- A study investigated the anti-inflammatory properties of derivatives synthesized from this compound, demonstrating significant efficacy in reducing inflammation in animal models.

- Biocatalysis Research:

- Researchers have utilized this compound in enzymatic transformations to produce derivatives like 2-fluoro-3-hydroxypropionic acid, showcasing its utility in biocatalytic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with metabolic pathways, leading to the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Fluorine vs.

- Aryl Substitution : The 3-methylphenyl group in the target compound is less polar than the pyridinyl group in or the trifluoromethoxy-substituted phenyl in , which may reduce solubility compared to these analogs.

Physicochemical Properties

Table 2: Solubility and Acidity Trends

Analysis :

- The target compound’s solubility is hypothesized to be lower than NSAIDs like Ketoprofen (51 mg/L) due to the hydrophobic 3-methylphenyl group .

- Fluorine at position 2 may slightly lower the pKa compared to non-fluorinated propanoic acids (e.g., Naproxen pKa ≈ 4.2), enhancing ionization in physiological conditions .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-Fluoro-3-(3-methylphenyl)propanoic acid can be represented as follows:

This compound features:

- A fluorine atom at the 2-position of the phenyl ring.

- A methyl group at the 3-position.

- A propanoic acid group attached to the phenyl ring.

These functional groups suggest potential interactions with biological molecules, particularly enzymes and receptors.

Enzymatic Transformations

Recent research indicates that compounds similar to this compound can undergo enzymatic transformations. For instance, biocatalysis using enzymes such as methylmalonyl CoA synthase has been explored to produce derivatives like 2-fluoro-3-hydroxypropionic acid. This highlights a pathway for potential metabolic activation or biotransformation in biological systems.

Although specific mechanisms of action for this compound are not well-documented, it is reasonable to hypothesize that it may interact with biological targets through:

- Hydrogen bonding

- Halogen bonding

- Hydrophobic interactions

These interactions are typical for fluorinated compounds, which often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts.

Similar Compounds

Research on structurally related fluorinated carboxylic acids has provided insights into their biological activities:

- Fluorinated Phenylpropionic Acids : Studies have demonstrated that these compounds can act as inhibitors or modulators in various biochemical pathways, influencing processes such as inflammation and metabolic regulation .

- Synthesis and Characterization : The synthesis of related β-amino acids has been explored using enzymatic methods, showcasing the potential for developing therapeutic agents from fluorinated compounds .

Data Tables

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme interaction; biocatalytic derivatives |

| 3-(2-Fluoro-4-methoxyphenyl)propionic acid | Structure | Inhibitory effects on inflammatory pathways |

| (S)-3-amino-3-(3-fluorophenyl)propionic acid | Structure | Selective serotonin reuptake inhibitor properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-(3-methylphenyl)propanoic acid, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves fluorination of a pre-formed phenylpropanoic acid scaffold or coupling a fluorinated precursor with a 3-methylphenyl group. For example:

Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) on a 3-(3-methylphenyl)propanoic acid precursor under anhydrous conditions. Temperature control (0–25°C) and stoichiometric ratios are critical to avoid over-fluorination .

Cross-Coupling : Suzuki-Miyaura coupling of a boronic ester (3-methylphenyl) with a fluorinated propanoic acid derivative, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a THF/water mixture. Oxygen-free conditions improve yield .

- Key Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-proton coupling (e.g., splitting patterns for aromatic protons near the fluorine atom). The 3-methylphenyl group shows a singlet at ~2.3 ppm (CH₃), while the carboxylic proton appears at ~12 ppm (broad) .

- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 212.08 g/mol) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in dimeric forms) .

Q. How is this compound utilized in enzyme inhibition studies?

- Methodological Answer : The compound is used as a competitive inhibitor due to structural mimicry of natural substrates.

- Experimental Setup :

Enzyme Assays : Incubate with target enzymes (e.g., tyrosine hydroxylase) in buffered solutions (pH 7.4) at 37°C.

Kinetic Analysis : Measure Vₘₐₓ and Kₘ via Lineweaver-Burk plots. Fluorine’s electronegativity alters binding affinity, requiring IC₅₀ determination via dose-response curves .

Docking Studies : Use software like AutoDock to predict binding modes, validated by mutagenesis (e.g., alanine scanning) .

Advanced Research Questions

Q. When encountering contradictions in NMR data between experimental and theoretical predictions, how should researchers resolve discrepancies?

- Methodological Answer :

Validate Assignments : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)). Adjust for solvent effects (DMSO vs. CDCl₃) .

Decouple Fluorine Effects : Use ¹⁹F NMR to isolate splitting patterns. For ambiguous peaks, employ 2D techniques (COSY, HSQC) .

Cross-Validate : Correlate with IR (C-F stretch) and X-ray data. If dimerization is suspected (common in carboxylic acids), analyze concentration-dependent shifts .

Q. What strategies enhance enantiomeric purity during synthesis, particularly for chiral center formation?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with Pd or Rh catalysts to control stereochemistry during cross-coupling .

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation (e.g., L-proline derivatives) or chiral HPLC (Chiralpak® columns) .

- Enzymatic Methods : Employ lipases or esterases for kinetic resolution of enantiomers in aqueous/organic biphasic systems .

Q. How can computational tools predict biological activity of derivatives, and what validation methods are recommended?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of fluorinated phenylpropanoic acids to predict logP, pKa, and binding affinity. Use Schrödinger’s QikProp for ADMET profiling .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of binding poses. Validate with SPR (surface plasmon resonance) for binding kinetics .

- In Vitro Validation : Test top-scoring derivatives in cell-based assays (e.g., luciferase reporters for enzyme activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.